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Fab-001

FabI enzyme inhibition IC50 potency antimicrobial drug discovery

Unique FabI inhibitor with sub-to-low nM potency (IC₅₀ 12 nM SaFabI / 58 nM EcFabI)—34-167× more potent than triclosan. Uniquely covers both staphylococci (MIC₉₀ 0.03–0.12 μg/mL) and FabI-encoding Gram-negatives, unlike selective analogues (e.g., AFN-1252 MIC₉₀ >4 μg/mL). Low spontaneous resistance frequency (2.5–7 ×10⁻⁹) and mapped mutation profile (A95V, F204S, I193F, Y147H) enable standardized RAS evaluation. Validated in vivo murine MSSA/MRSA/VISA protection (s.c. ED₅₀ 19.3–49.6 mg/kg/day). The definitive positive-control tool for FAS-II comparative pharmacology and resistance elucidation.

Molecular Formula C15H13F2NO3
Molecular Weight 293.26 g/mol
CAS No. 1269055-85-7
Cat. No. B1139450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFab-001
CAS1269055-85-7
Molecular FormulaC15H13F2NO3
Molecular Weight293.26 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O
InChIInChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20)
InChIKeyQUHARGDBJJUOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fab-001 (MUT056399) Product Specification: A Quantitatively Differentiated FabI Enzyme Inhibitor for Antimicrobial Discovery Programs


Fab-001 (also designated MUT056399; CAS 1269055-85-7) is a synthetic small-molecule inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase FabI, an essential enzyme in the type II fatty acid synthesis (FAS II) pathway of Staphylococcus aureus and Escherichia coli [1]. Its chemical identity is established as 4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide (molecular formula C15H13F2NO3; molecular weight 293.27 g/mol; UNII B52RPV7VRM) [2]. The compound achieved clinical Phase I evaluation for staphylococcal infections but has not progressed beyond this stage, rendering it a well‑characterized yet clinically discontinued FabI inhibitor suitable exclusively as a research‑grade reference compound and pharmacological tool [3].

Why Fab-001 Cannot Be Replaced by Other FabI Inhibitors: Comparative Quantitative Differentiation Guide


FabI inhibitors constitute a mechanistically defined antibacterial class, yet individual members diverge markedly in enzyme inhibition potency, antibacterial spectrum breadth, propensity for resistance selection, in vivo efficacy, and clinical development stage. Substituting Fab-001 (MUT056399) with another FabI inhibitor such as triclosan, AFN‑1252 (Debio 1452), CG400549 (nilofabicin), or the prodrug afabicin (Debio 1450) without accounting for these quantifiable differences compromises experimental reproducibility and undermines the validity of structure‑activity relationship inferences. The evidence presented below establishes that Fab‑001 occupies a distinct position within the FabI inhibitor landscape, defined by a specific combination of sub‑nanomolar to low‑nanomolar enzyme inhibition, a dual Gram‑positive/Gram‑negative spectrum contingent on FabI isoform presence, a quantifiably low spontaneous resistance frequency, and documented in vivo protective efficacy—parameters that differ substantially from those of its closest analogs [1].

Fab-001 Comparative Quantitative Evidence: Head‑to‑Head and Cross‑Study Differentiation Data


Enzyme Inhibition Potency: Fab‑001 IC50 Values Against S. aureus and E. coli FabI Versus Triclosan

Fab‑001 (MUT056399) inhibits S. aureus FabI with an IC50 of 12 nM and E. coli FabI with an IC50 of 58 nM [1]. In contrast, the widely used FabI inhibitor triclosan exhibits IC50 values of approximately 2 μM (2,000 nM) against wild‑type E. coli FabI, rising to approximately 10 μM against the FabIG93V mutant variant . Fab‑001 is thus approximately 34‑fold more potent than triclosan against E. coli FabI (58 nM versus 2,000 nM) and achieves sub‑100 nM potency against both staphylococcal and enterobacterial FabI enzymes.

FabI enzyme inhibition IC50 potency antimicrobial drug discovery enoyl-ACP reductase

Antibacterial Spectrum: Fab‑001 Exhibits Gram‑Negative Activity Absent in Staphylococcal‑Selective FabI Inhibitors

Fab‑001 (MUT056399) displays antibacterial activity against FabI‑containing Gram‑negative bacilli including Escherichia coli, Klebsiella spp., and Haemophilus influenzae, while exhibiting no activity against bacteria that utilize the alternative enoyl‑ACP reductase isoform FabK (e.g., Streptococcus pneumoniae, Enterococcus spp.) [1]. In contrast, AFN‑1252 (Debio 1452), a staphylococcal‑selective FabI inhibitor, shows minimal activity against Gram‑negative organisms with MIC90 values exceeding 4 μg/mL against Enterobacteriaceae and non‑fermentative Gram‑negative bacilli [2]. CG400549 (nilofabicin) similarly lacks activity against Gram‑positive bacteria beyond staphylococci [3].

antibacterial spectrum Gram‑negative coverage FabK isoform narrow‑spectrum antibiotic

Spontaneous Resistance Frequency: Fab‑001 Exhibits Quantifiably Low Resistance Emergence at 4× MIC

The spontaneous resistance frequency of Staphylococcus aureus to Fab‑001 (MUT056399) was determined to be between 2.5 × 10⁻⁹ and 7 × 10⁻⁹ at 4× the MIC [1]. All resistant clones analyzed harbored mutations within the fabI gene (amino acid substitutions A95V, F204S, I193F, or Y147H), which also conferred decreased susceptibility to triclosan . Comparative resistance frequency data for other FabI inhibitors remain limited, but Debio 1452 (AFN‑1252) is described as exhibiting a "low rate of single‑step mutational resistance" without accompanying numerical quantification [2].

resistance frequency spontaneous mutation rate FabI mutational analysis antimicrobial stewardship

In Vivo Protective Efficacy: Fab‑001 ED50 Values in Murine Systemic Infection Model

Subcutaneous administration of Fab‑001 (MUT056399) protected mice from lethal systemic infection caused by methicillin‑susceptible S. aureus (MSSA), methicillin‑resistant S. aureus (MRSA), and vancomycin‑intermediate S. aureus (VISA) strains, with 50% effective dose (ED50) values ranging from 19.3 mg/kg/day to 49.6 mg/kg/day [1]. In the non‑neutropenic murine thigh infection model, Fab‑001 treatment reduced bacterial proliferation of both MSSA and MRSA in immunocompetent mice [1]. Comparative in vivo efficacy data for afabicin (Debio 1450, the prodrug of Debio 1452) in phase II clinical trials demonstrated non‑inferiority to vancomycin/linezolid in acute bacterial skin and skin structure infections, but murine ED50 values are not directly comparable due to differences in dosing routes and models [2].

in vivo efficacy ED50 systemic infection model MRSA animal model

Clinical Development Status: Fab‑001 as a Discontinued Phase I Candidate Versus Afabicin (Phase II‑Ready Prodrug)

Fab‑001 (MUT056399) advanced to Phase I clinical evaluation for staphylococcal infections but has not progressed further, and no subsequent clinical trial activity has been reported [1]. In contrast, afabicin (Debio 1450), a prodrug of the FabI inhibitor Debio 1452 (AFN‑1252), has completed Phase II clinical trials for acute bacterial skin and skin structure infections (ABSSSI) and demonstrated non‑inferiority to vancomycin/linezolid [2][3]. CG400549 (nilofabicin) reportedly demonstrated human efficacy for MRSA treatment but has not reached advanced clinical stages comparable to afabicin [4].

clinical development stage Phase I terminated research tool compound drug repositioning

Fab‑001 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


FabI Enzyme Inhibition Assay Standardization and High‑Throughput Screening

Fab‑001 (MUT056399) serves as a validated positive control for FabI enzyme inhibition assays, offering nanomolar IC50 values (12 nM for S. aureus FabI; 58 nM for E. coli FabI) that are 34‑fold to 167‑fold lower than those of triclosan [1]. Its quantifiable potency enables reduced compound consumption in 384‑ and 1536‑well screening formats while maintaining robust signal‑to‑noise ratios in NADH consumption assays. The established resistance frequency (2.5 × 10⁻⁹ to 7 × 10⁻⁹ at 4× MIC) further supports its use as a reference standard in studies quantifying the resistance liability of novel FabI inhibitor chemotypes [2].

Dual Gram‑Positive/Gram‑Negative Mechanistic Studies of FAS II Pathway Inhibition

Fab‑001's antibacterial spectrum encompasses both staphylococci (MIC90 = 0.03–0.12 μg/mL) and FabI‑containing Gram‑negative bacilli (E. coli, Klebsiella spp., H. influenzae), a property not shared by staphylococcal‑selective FabI inhibitors such as AFN‑1252 (MIC90 >4 μg/mL against Gram‑negatives) [1][2]. This dual‑organism coverage makes Fab‑001 the preferred FabI inhibitor for comparative studies examining species‑specific differences in FAS II pathway inhibition, FabI isoform selectivity (FabI versus FabK), and the determinants of Gram‑negative membrane penetration by FabI‑targeting small molecules.

In Vivo Murine Infection Model Validation and Preclinical Benchmarking

Fab‑001 provides quantitatively defined in vivo efficacy benchmarks in murine models of staphylococcal infection, with subcutaneous ED50 values ranging from 19.3 mg/kg/day to 49.6 mg/kg/day against MSSA, MRSA, and VISA strains [1]. Researchers developing novel FabI inhibitors can use these ED50 values as a comparative baseline for evaluating the translational potential of lead candidates in systemic infection and thigh infection models, particularly when assessing whether improved in vitro potency translates to enhanced in vivo protective efficacy [2].

FabI Resistance Mechanism Elucidation and Mutational Hotspot Mapping

Fab‑001's fully characterized resistance mutation profile—comprising four distinct fabI amino acid substitutions (A95V, F204S, I193F, Y147H) that emerge at a frequency of 2.5 × 10⁻⁹ to 7 × 10⁻⁹—provides a defined genetic map of FabI inhibitor binding‑site vulnerabilities [1]. This mutational landscape enables structure‑guided design efforts aimed at circumventing resistance, and Fab‑001 serves as a reference ligand for co‑crystallization studies that have already elucidated an ordered water channel in S. aureus FabI critical for substrate recognition and inhibitor binding [2].

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